molecular formula C11H19NO9 B13827034 Neuraminic-6-14c acid,N-acetyl-(9ci)

Neuraminic-6-14c acid,N-acetyl-(9ci)

Cat. No.: B13827034
M. Wt: 321.23 g/mol
InChI Key: SQVRNKJHWKZAKO-IJEZIBBDSA-N
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Description

Neuraminic-6-14C acid, N-acetyl-(9CI) (CAS: 147385-62-4) is a carbon-14 radiolabeled derivative of N-acetylneuraminic acid (Neu5Ac), a foundational member of the sialic acid family. Sialic acids are 9-carbon α-keto sugars critical to biological processes such as cell-cell recognition, pathogen-host interactions, and glycoprotein stability . The 14C label at the 6-position enables precise tracking of metabolic pathways, enzymatic activity, and molecular interactions in experimental settings .

Properties

Molecular Formula

C11H19NO9

Molecular Weight

321.23 g/mol

IUPAC Name

(2S,4S,5R,6R)-5-acetamido-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl](2,3,4,5,6-14C5)oxane-2-carboxylic acid

InChI

InChI=1S/C11H19NO9/c1-4(14)12-7-5(15)2-11(20,10(18)19)21-9(7)8(17)6(16)3-13/h5-9,13,15-17,20H,2-3H2,1H3,(H,12,14)(H,18,19)/t5-,6+,7+,8+,9+,11-/m0/s1/i2+2,5+2,7+2,9+2,10+2,11+2

InChI Key

SQVRNKJHWKZAKO-IJEZIBBDSA-N

Isomeric SMILES

CC(=O)N[14C@@H]1[14C@H]([14CH2][14C@](O[14C@H]1[C@@H]([C@@H](CO)O)O)([14C](=O)O)O)O

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)O)O

Origin of Product

United States

Preparation Methods

Enzymatic Synthesis of N-Acetylneuraminic Acid Core

A key industrial and laboratory approach to preparing N-acetylneuraminic acid derivatives, including isotopically labeled forms, is through enzymatic coupling reactions:

  • Starting Materials : The enzymatic synthesis begins with N-acetylmannosamine and sodium pyruvate as substrates. These are coupled enzymatically to form N-acetylneuraminic acid (NANA) in solution.

  • Enzyme Catalyst : The enzyme used is N-acetylneuraminate lyase (aldolase enzyme, EC 4.1.3.3), typically obtained from genetically modified Escherichia coli strains. This enzyme catalyzes the aldol condensation of N-acetylmannosamine and pyruvate to produce NANA.

  • Process Control : The reaction is carried out under controlled conditions adhering to current Good Manufacturing Practice (cGMP) and Hazard Analysis and Critical Control Points (HACCP) principles to ensure product purity and reproducibility.

  • Purification : Post-reaction, the crude NANA undergoes multiple filtration steps, including activated charcoal treatment to remove coloration and impurities, sparkler filtration, and bacterial microfiltration (0.2 µm) to ensure sterility and removal of residual proteins.

  • Crystallization : The purified NANA is crystallized as a dihydrate form by controlled addition of 2-propanol and seeding crystals, followed by cooling and washing steps to yield high-purity crystalline NANA dihydrate.

  • Isotopic Labeling : For the 14C-labeled compound, the carbon-14 isotope is introduced typically via labeled precursors such as 14C-labeled sodium pyruvate or 14C-labeled N-acetylmannosamine, enabling incorporation of the radiolabel at the 6-position of neuraminic acid during enzymatic synthesis.

Table 1. Overview of Enzymatic Manufacturing Process for N-Acetylneuraminic Acid

Step Operation Materials/Conditions Purpose
1. Substrate coupling Aldolase-catalyzed reaction N-acetylmannosamine + sodium pyruvate + aldolase enzyme Formation of NANA
2. Enzyme removal Filtration Activated charcoal, sparkler filter, microfilter (0.2 µm) Purification and protein removal
3. Crystallization Addition of 2-propanol + seeding Cooling to 5°C, stirring Isolation of crystalline NANA dihydrate
4. Drying and packaging Vacuum drying at 40°C - Final product preparation

This process yields N-acetylneuraminic acid with >97% purity and is amenable to scale-up for commercial production. The enzymatic method allows for incorporation of isotopic labels efficiently and with high specificity.

Chemical Synthesis and Derivatization of N-Acetylneuraminic Acid

For certain derivatives such as 4-alkoxy-N-acetylneuraminic acids or other modified analogues, chemical synthesis routes are employed:

  • Protection of Vicinal Hydroxyl Groups : The vicinal hydroxyl groups at C-8 and C-9 on the neuraminic acid molecule are protected by ketal formation. This is achieved by treating the alkyl ester alkyl ketoside intermediate with acetone in the presence of an acid catalyst.

  • Selective Alkylation : The protected intermediate is then selectively alkylated at the C-4 hydroxyl group to form a 4-alkoxy derivative. Alkyl groups typically range from 1 to 6 carbon atoms, with methyl and ethyl being common.

  • Deprotection : The ketal protecting groups at C-8 and C-9 are removed by treatment with acetic acid. Subsequent alkaline treatment and acid hydrolysis remove alkyl groups at C-1 and C-2, yielding the final deprotected 4-alkoxy-N-acetylneuraminic acid.

  • Yield and Scalability : This method provides a cost-effective and scalable route to 4-alkoxy derivatives with high yields and specificity. Reaction conditions are optimized for selectivity and minimal side reactions.

This chemical approach is adaptable for preparing isotopically labeled derivatives by incorporating labeled starting materials or intermediates.

Radiolabeling Specifics for Neuraminic-6-14c Acid, N-acetyl-(9ci)

  • Isotopic Positioning : The 14C label is incorporated at the 6-position of neuraminic acid, which corresponds to the carbon atom in the glycerol side chain.

  • Labeling Strategy : The radiolabel is introduced by using 14C-labeled precursors such as sodium pyruvate or N-acetylmannosamine in the enzymatic synthesis stage. This ensures the label is incorporated enzymatically with high positional specificity.

  • Purification and Quality Control : After synthesis, the labeled compound undergoes rigorous purification steps identical to the unlabeled compound to remove unincorporated isotopes, enzymes, and impurities.

  • Analytical Verification : Purity and labeling efficiency are confirmed by nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and radiochemical assays. For example, NMR data in D2O solvent show characteristic proton shifts confirming structure, while IR spectra confirm functional groups such as amides and hydroxyls.

Summary Table of Preparation Methods

Method Description Key Materials/Enzymes Advantages References
Enzymatic Synthesis Aldolase-catalyzed coupling of N-acetylmannosamine and sodium pyruvate N-acetylmannosamine, sodium pyruvate, N-acetylneuraminate lyase enzyme High specificity, scalable, mild conditions, suitable for 14C labeling
Chemical Protection & Alkylation Ketal protection of C-8/C-9 hydroxyls, selective alkylation at C-4, deprotection Acetone, acid catalyst, alkylating agents, acetic acid Enables preparation of alkoxy derivatives, adaptable for isotopic labeling
Radiolabel Incorporation Use of 14C-labeled precursors in enzymatic synthesis 14C-labeled sodium pyruvate or N-acetylmannosamine High positional specificity of label

Additional Notes on Manufacturing and Quality Control

  • The entire manufacturing process follows stringent cGMP and HACCP guidelines to ensure product safety and consistency.

  • Processing aids such as activated charcoal and 2-propanol are food-grade and used according to federal regulations.

  • Final product batches are analyzed for microbial contamination, residual endotoxins, and solvent residues, with specifications strictly enforced (e.g., molds <10 CFU/g, endotoxins <10 EU/mg).

  • Analytical techniques include gas chromatography (GC) for residual solvents, high-performance liquid chromatography (HPLC) for purity, and enzyme-linked immunosorbent assay (ELISA) for protein contamination.

Chemical Reactions Analysis

Types of Reactions

Neuraminic-6-14c acid, N-acetyl-(9ci) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

Virological Applications

N-acetylneuraminic acid serves as a critical receptor determinant in viral infections. Its derivatives, particularly 9-O-acetylated forms, are utilized by viruses to attach to host cells.

  • Bovine Coronavirus : Research indicates that bovine coronavirus uses N-acetyl-9-O-acetylneuraminic acid as a receptor determinant for initiating infection in cultured cells. Pretreatment with neuraminidase or acetylesterase made the cells resistant to the virus, highlighting the importance of this compound in viral pathogenesis .
  • Influenza Virus : The influenza C virus has been shown to utilize 9-O-acetyl-N-acetylneuraminic acid for high-affinity attachment to host cells. This interaction is crucial for the virus's ability to infect and replicate within the host .

Biotechnological Applications

N-acetylneuraminic acid is extensively studied for its potential applications in biotechnology and pharmaceuticals.

  • Antiviral Drug Development : The synthesis of antiviral medications, such as zanamivir (an anti-flu drug), leverages N-acetylneuraminic acid due to its structural similarities to sialic acids. This compound's derivatives can inhibit viral neuraminidases, which are essential for viral replication .
  • Sialic Acid Production : The biotechnological production of N-acetyl-D-neuraminic acid has gained attention due to its role in glycoproteins and glycolipids. These macromolecules are vital in cell signaling and immune responses, making N-acetylneuraminic acid a target for enhancing vaccine efficacy and therapeutic interventions .

Neuroscience Applications

N-acetylneuraminic acid plays a crucial role in brain function and development.

  • Cognitive Function : Studies have shown that N-acetylneuraminic acid is a vital component of gangliosides in the brain, which are implicated in memory function and neuronal communication. The uptake of radiolabeled N-acetylneuraminic acid into the brains of neonatal piglets demonstrates its importance in early neural development .
  • Neuronal Protection : The presence of sialic acids on neuronal surfaces may protect against pathogens and facilitate synaptic functions. Their role in modulating interactions between neurons and glial cells is an active area of research .

Case Studies

Study TitleFindingsApplication
Bovine Coronavirus Interaction with N-Acetylneuraminic AcidDemonstrated that 9-O-acetylated sialic acids are essential for viral attachment and infectionVirology
Antiviral Efficacy of Sialidase InhibitorsShowed that compounds derived from N-acetylneuraminic acid effectively inhibit influenza virus replicationPharmaceutical Development
Uptake Study in Neonatal PigletsFound significant uptake of N-acetylneuraminic acid into brain tissue, correlating with cognitive functionNeuroscience

Mechanism of Action

The mechanism of action of Neuraminic-6-14c acid, N-acetyl-(9ci) involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Core Structural Variations

Sialic acids differ in substitutions at the 5-amino group (N-acetyl vs. N-glycolyl) and hydroxyl group O-acetylation patterns. Key analogs include:

Compound Substituents Key Structural Features Biological Relevance
Neuraminic-6-14C acid, N-acetyl-(9CI) N-acetyl at C5; 14C label at C6 Radiolabeled for metabolic tracing Used in isotope-based studies
N-Acetylneuraminic Acid (Neu5Ac) N-acetyl at C5 Simplest sialic acid; carboxylate at C1 Ubiquitous in glycoproteins/glycolipids
N-Glycolylneuraminic Acid (Neu5Gc) N-glycolyl at C5 Hydroxyl group added to N-acetyl Absent in humans due to CMAH gene loss
9-O-Acetyl-Neu5Ac O-acetyl at C9 Increased hydrophobicity Alters viral receptor binding
7-Deoxy-N-acetylneuraminic Acid Deoxygenated at C7 Reduced hydroxyl groups Impacts glycosylation conformations

Metabolic Pathways

  • Neuraminic-6-14C acid, N-acetyl-(9CI): The 14C label at C6 allows tracking of sialic acid catabolism. In Bifidobacterium, the C6 backbone is metabolized into [2-13C]pyruvate and unlabeled N-acetylmannosamine (ManNAc), highlighting its role in microbial fermentation .
  • Neu5Ac : Metabolized via the nan operon in bacteria, yielding ManNAc-6-phosphate and pyruvate .
  • Neu5Gc: Incorporated into tissues via dietary sources in non-human mammals but cytotoxic in humans due to anti-Neu5Gc antibodies .

Immunochemical Properties

  • Meningococcal Polysaccharides :
    • Group B : Homopolymer of Neu5Ac with only N-acetyl groups; fully hydrolyzed by neuraminidases .
    • Group C : Contains O-acetylated Neu5Ac; resistant to neuraminidase cleavage, enhancing immune evasion .
  • Lectin Interactions: Fusarium lectins preferentially bind O-acetylated Neu5Ac (e.g., 9-O-acetyl-Neu5Ac) over non-acetylated forms .

Enzymatic and Chemical Stability

  • Neuraminic-6-14C acid, N-acetyl-(9CI) : Susceptible to neuraminidase cleavage, similar to unlabeled Neu5Ac .
  • O-Acetylated Derivatives : Reduced enzymatic hydrolysis due to steric hindrance (e.g., 9-O-acetyl-Neu5Ac resists Vibrio cholerae neuraminidase) .
  • 7-Deoxy-Neu5Ac : Altered side-chain conformation (gauche, trans) reduces glycosylation equatorial selectivity compared to Neu5Ac (gauche, gauche) .

Q & A

Q. How can researchers mitigate radiolytic degradation of Neuraminic-6-14C Acid during long-term storage?

  • Methodological Answer : Store lyophilized 14C-sialic acid at −80°C in amber vials under inert gas (argon). Periodic purity checks via thin-layer chromatography (TLC) with phosphorimaging detect degradation products, ensuring >95% radiochemical purity .

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